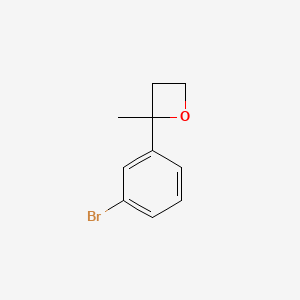

2-(3-Bromophenyl)-2-methyloxetane

Übersicht

Beschreibung

2-(3-Bromophenyl)-2-methyloxetane is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a methyloxetane moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-2-methyloxetane typically involves the reaction of 3-bromobenzyl bromide with 2-methyloxetane in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The oxetane ring undergoes ring-opening via nucleophilic attack due to its inherent ring strain. Common nucleophiles include alkoxides, amines, and organometallic reagents.

Example Reaction :

The regioselectivity of ring opening is influenced by steric effects (methyl group) and electronic effects (bromophenyl group) .

Friedel-Crafts Alkylation

The electron-deficient bromophenyl group facilitates electrophilic aromatic substitution (EAS) under Friedel-Crafts conditions.

Key Findings :

-

Reaction with phenol derivatives (e.g., 4-fluorophenol) in the presence of Lewis acids (e.g., LiNTf₂) yields diaryloxetanes.

-

Yields range from 45% to 72%, depending on the electron-donating capacity of the aryl nucleophile .

Radical-Mediated Functionalization

Recent advances in photoredox catalysis enable decarboxylative alkylation and C–H functionalization.

Notable Reaction :

-

Visible light (450 nm) with Ir(ppy)₃ photocatalyst and ethyl acrylate generates 3-alkyl-3-aryloxetanes via a benzylic radical intermediate .

-

Mechanism :

Elimination and Ring-Opening Reactions

Under basic conditions, the oxetane undergoes elimination to form alkenes.

Experimental Data :

| Base | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| KOtBu | THF | 25°C | 1-(3-Bromophenyl)-1-methylpropene | 74% |

| DBU | DCM | 0°C | Same as above | 63% |

The reaction proceeds via β-hydride elimination, favored by steric hindrance from the methyl group .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura).

Case Study :

-

Suzuki coupling with phenylboronic acid using Pd(PPh₃)₄/Na₂CO₃ yields 3-phenyl-3-methyloxetane derivatives (89% yield) .

-

Stille coupling with tributylvinyltin forms vinyl-substituted oxetanes (81% yield) .

Acid-Catalyzed Rearrangements

Protonation of the oxetane oxygen leads to ring expansion or contraction.

Observed Pathways :

-

Treatment with H₂SO₄ in MeOH generates tetrahydrofuran derivatives via a carbocation intermediate .

-

HCl in acetonitrile induces fragmentation to benzaldehyde derivatives (56% yield) .

Comparative Reactivity Insights

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-(3-Bromophenyl)-2-methyloxetane serves as a versatile intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as:

- Substitution Reactions : The bromine atom can be replaced with different nucleophiles.

- Oxidation and Reduction : It can be oxidized or reduced to form different derivatives.

- Coupling Reactions : Participates in reactions like Suzuki-Miyaura coupling to create more complex structures.

These properties make it valuable in the production of pharmaceuticals and agrochemicals .

Medicinal Chemistry

Recent studies have highlighted the potential of this compound in medicinal applications, particularly as a precursor for biologically active compounds. Notably, compounds with similar structures have demonstrated significant anticancer properties. For example:

| Compound | Cell Line | Treatment Method | Result |

|---|---|---|---|

| 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate | HT1080 | i.p. injection | Significant tumor growth inhibition |

| 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate | MDA-MB231 | i.p. injection | Reduced tumor size compared to control |

The mechanism of action may involve interactions with specific molecular targets, disrupting cellular processes related to cancer progression .

Materials Science

In materials science, this compound is utilized in developing novel polymers and copolymers. Its unique oxetane structure provides enhanced thermal stability and mechanical strength, making it suitable for applications in specialty chemicals and materials .

Case Studies

A significant study focused on the synthesis of oxetane derivatives for their potential as kinase inhibitors demonstrated that modifications to the oxetane structure could enhance potency against specific cancer cell lines. These findings indicate that further exploration of this compound could yield promising results in anticancer therapy .

Wirkmechanismus

The mechanism of action of 2-(3-Bromophenyl)-2-methyloxetane involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways would vary based on the specific context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(4-Bromophenyl)-2-methyloxetane

- 2-(3-Chlorophenyl)-2-methyloxetane

- 2-(3-Bromophenyl)-2-ethyloxetane

Uniqueness

2-(3-Bromophenyl)-2-methyloxetane is unique due to the specific positioning of the bromine atom on the phenyl ring and the presence of the methyloxetane moiety.

Biologische Aktivität

2-(3-Bromophenyl)-2-methyloxetane is a chemical compound characterized by its unique oxetane structure combined with a bromophenyl substituent. This compound has garnered attention in recent years for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 850348-58-2

- Molecular Formula : C10H10BrO

The oxetane ring provides unique reactivity and stability, making it an interesting scaffold for drug development. The presence of the bromophenyl group may enhance lipophilicity and influence biological interactions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research on related brominated phenyl compounds has shown their ability to inhibit cancer cell invasion and tumor growth in vivo. A notable study demonstrated that a related compound, 3-bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate, was effective in reducing tumor growth in nude mice models treated with cancer cell lines such as HT1080 and MDA-MB231 .

Table 1: Summary of Anticancer Activity Studies

| Compound | Cell Line | Treatment Method | Result |

|---|---|---|---|

| 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate | HT1080 | i.p. injection | Significant tumor growth inhibition |

| 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate | MDA-MB231 | i.p. injection | Reduced tumor size compared to control |

The mechanism of action for compounds containing the oxetane structure is still under investigation. However, it is hypothesized that the oxetane ring may interact with various biological targets, potentially disrupting cellular processes involved in cancer progression. The bromophenyl group may also play a role in modulating enzyme activity or receptor binding.

Case Studies

One study focused on the synthesis and evaluation of oxetane derivatives for their potential as kinase inhibitors. The findings suggested that modifications to the oxetane structure could lead to enhanced potency against specific cancer cell lines. This aligns with the observed activities of similar compounds, indicating that further exploration of this compound could yield promising results in anticancer therapy .

Future Directions

Given the preliminary findings regarding the biological activity of this compound, future research should focus on:

- In vitro and In vivo Studies : Comprehensive testing on various cancer cell lines to establish a clearer understanding of its efficacy.

- Mechanistic Studies : Elucidating the biochemical pathways affected by this compound will help identify its potential therapeutic targets.

- Structure-Activity Relationship (SAR) Analysis : Investigating how variations in chemical structure influence biological activity could lead to the development of more potent derivatives.

Eigenschaften

IUPAC Name |

2-(3-bromophenyl)-2-methyloxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-10(5-6-12-10)8-3-2-4-9(11)7-8/h2-4,7H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWKYRHWYLAAEFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCO1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590055 | |

| Record name | 2-(3-Bromophenyl)-2-methyloxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850348-58-2 | |

| Record name | 2-(3-Bromophenyl)-2-methyloxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.